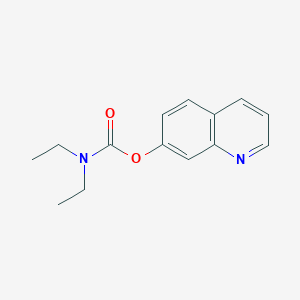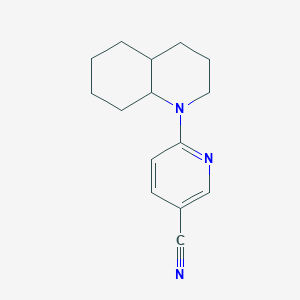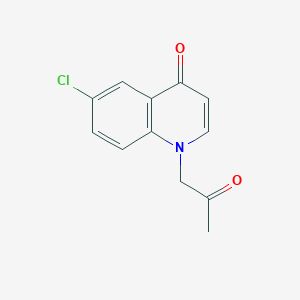
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an ethyl acrylate moiety. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate typically involves the reaction of ethyl acrylate with a boronic ester precursor. One common method is the palladium-catalyzed borylation of ethyl acrylate using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.
化学反応の分析
Types of Reactions
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, such as palladium acetate, are used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)alcohol.
Substitution: Various substituted acrylates, depending on the coupling partner.
科学的研究の応用
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
作用機序
The mechanism of action of ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.
類似化合物との比較
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: Similar in structure but contains a phenyl group instead of an acrylate moiety.
Methylboronic acid pinacol ester: Contains a methyl group, making it less sterically hindered compared to the ethyl acrylate derivative.
Vinylboronic acid pinacol ester: Contains a vinyl group, which can participate in different types of reactions compared to the acrylate group.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
特性
分子式 |
C12H21BO4 |
|---|---|
分子量 |
240.11 g/mol |
IUPAC名 |
ethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C12H21BO4/c1-7-15-10(14)9(2)8-13-16-11(3,4)12(5,6)17-13/h2,7-8H2,1,3-6H3 |
InChIキー |
PZXRXSZUOQAXOX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)


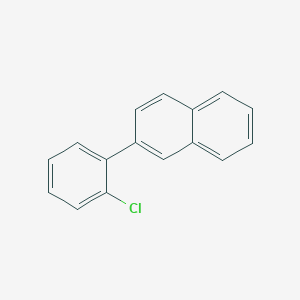
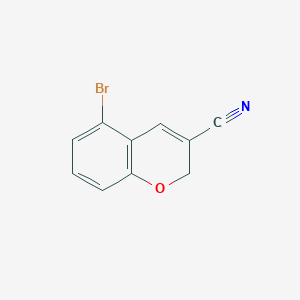
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)



